Arsenic(III) oxide

Description

Arsenic(III) oxide (As₂O₃), also known as arsenic trioxide or white arsenic, is a metalloid oxide with amphoteric properties, exhibiting both acidic and basic behavior depending on the environment . It is a covalent compound in its crystalline form, though it dissociates into ions (As³⁺ and O²⁻) in aqueous solutions . As a primary standard, it is characterized by high purity (99.95–100.05%) and low ignitable residue (≤0.02%) . Industrially, it is used in glass manufacturing, pesticides, and pharmaceuticals, but its acute toxicity (oral LD₅₀ > 5 g/kg in rats) necessitates stringent handling protocols .

Propriétés

InChI |

InChI=1S/As2O3/c3-1-5-2-4 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWTVSLWAPBBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

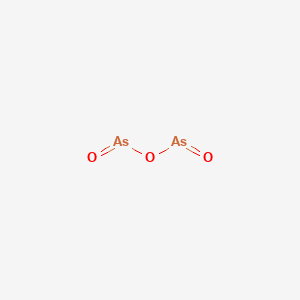

O=[As]O[As]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.841 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327-53-3 | |

| Record name | Arsenic trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Méthodes De Préparation

Direct Oxidation of Elemental Arsenic

The most prevalent industrial method involves the controlled oxidation of metallic arsenic in oxygen-rich environments. In this process, arsenic vapor reacts with oxygen at temperatures between 400°C and 600°C , producing gaseous As₂O₃, which is subsequently condensed into solid form at 120°C–180°C . The reaction follows the stoichiometry:

Critical parameters include:

This method achieves 95–98% purity in initial stages, necessitating downstream purification.

Esterification and Hydrolysis Purification

To refine crude As₂O₃, industries employ esterification with alcohols (e.g., methanol, ethanol) to form alkoxy arsenic intermediates. The reaction occurs in a boiling alcohol-water mixture , where As₂O₃ reacts with alcohol to form soluble alkoxy compounds, separating impurities like selenium and tellurium. Subsequent hydrolysis regenerates high-purity As₂O₃:

Key steps include:

-

Sublimation Distillation : Removes volatile impurities (e.g., Sb₂O₃) at 250°C–300°C .

-

Crystallization : Yields 99.99% pure As₂O₃ crystals through controlled cooling.

Nitric Acid-Mediated Oxidation

Reaction Mechanism and Optimization

Nitric acid serves as both oxidant and catalyst in arsenic trioxide synthesis, particularly for converting impure arsenic feedstocks. The US4769230A patent outlines a process where As₂O₃ reacts with 2–8% stoichiometric nitric acid under 20–100 psig oxygen pressure at 70°C–100°C . Potassium iodide (20–60 ppm) enhances reaction rates by facilitating radical formation. The overall reaction is:

Notably, excess oxygen ensures nitric acid regeneration, minimizing reagent consumption.

Process Efficiency and Scalability

Laboratory-scale trials achieved 75% arsenic acid solutions with 90% As₂O₃ conversion within 2–4 hours . Industrial adaptations use continuous reactors to maintain optimal temperature and pressure, though challenges persist in nitric acid recovery and waste management.

Advanced Purification Techniques

Sublimation and Distillation

Multi-stage sublimation under inert gas flow removes volatile oxides (e.g., SeO₂, TeO₂) at 200°C–250°C , achieving 99.999% purity. Distillation further separates non-volatile residues, with yields exceeding 98%.

Microwave-Assisted Synthesis

Recent innovations utilize microwave irradiation to accelerate reaction kinetics. For example, reacting As₂O₃ with acetic anhydride under 138°C for 30 minutes produces tetraarsenical compounds with 82% selectivity, reducing traditional reaction times by 75% . Although primarily used for derivative synthesis, this method highlights opportunities for rapid As₂O₃ purification.

Analyse Des Réactions Chimiques

Types of Reactions: Arsenic(III) oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When heated in the presence of oxygen, this compound is oxidized to arsenic(V) oxide: [ 4As₂O₃ + 3O₂ \rightarrow 2As₂O₅ ]

Reduction: this compound can be reduced to elemental arsenic using reducing agents such as carbon or hydrogen: [ As₂O₃ + 3C \rightarrow 2As + 3CO ]

Substitution: this compound reacts with hydrochloric acid to form arsenic trichloride: [ As₂O₃ + 6HCl \rightarrow 2AsCl₃ + 3H₂O ]

Common Reagents and Conditions:

Oxidizing agents: Oxygen, nitric acid.

Reducing agents: Carbon, hydrogen.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Oxidation: Arsenic(V) oxide.

Reduction: Elemental arsenic.

Substitution: Arsenic trichloride .

Applications De Recherche Scientifique

Medical Applications

Cancer Treatment

Arsenic trioxide is primarily recognized for its role in treating acute promyelocytic leukemia (APL). It was first identified for this purpose in the 1970s by Chinese researchers and gained FDA approval in 2000. The drug is effective both as a standalone treatment and in combination with all-trans retinoic acid (ATRA) for patients who are resistant to other therapies. Its mechanism involves promoting the degradation of the retinoic acid receptor alpha, which is crucial for cancer cell differentiation and apoptosis .

Mechanisms of Action

The efficacy of arsenic trioxide in APL treatment is attributed to several mechanisms:

- Induction of apoptosis in cancer cells.

- Modulation of gene expression related to cell cycle regulation.

- Enhancement of proteasomal degradation pathways .

Industrial Applications

Wood Preservation

Arsenic trioxide has historically been used as a wood preservative, particularly in the form of copper arsenate. This application exploits its toxic properties to protect wood from pests and decay. However, due to environmental and health concerns, many countries have restricted or banned its use .

Glass and Ceramics Production

In the industrial sector, arsenic trioxide serves as a precursor for producing glass and ceramic materials. Its ability to improve the clarity and durability of glass makes it valuable in manufacturing high-quality optical glass . Additionally, it is used in producing semiconductors and alloys .

Material Science Applications

Optoelectronic Devices

Recent advancements have highlighted the potential of arsenic trioxide in optoelectronic applications. For instance, when combined with polypyrrole, arsenic trioxide forms quantum dot composites that exhibit enhanced light absorption capabilities across a wide spectrum. These materials are promising for use in solar cells, LEDs, and photodetectors .

Catalytic Applications

This compound has also been explored as a catalyst in various chemical reactions. Its unique properties allow it to facilitate reactions effectively, making it a subject of interest in research focused on developing more efficient catalytic processes .

Case Studies

Mécanisme D'action

The mechanism of action of arsenic(III) oxide involves multiple pathways. It induces apoptosis (programmed cell death) in cancer cells by affecting various intracellular signal transduction pathways. This compound inhibits the growth and proliferation of cancer cells, promotes differentiation, and inhibits angiogenesis (formation of new blood vessels). The enzyme thioredoxin reductase is one of the molecular targets of this compound .

Comparaison Avec Des Composés Similaires

Chemical Properties and Toxicity

Key Notes:

- Toxicity Discrepancy : While some studies suggest As(V) is more toxic than As(III) , the consensus is that As(III) exhibits higher cytotoxicity due to its ability to bind sulfhydryl groups in proteins, disrupting cellular functions .

- Antimony Comparison : Sb₂O₃ shares similar geochemical behavior with As₂O₃ but is less toxic and released earlier in reducing environments .

Adsorption and Removal Efficiency

Adsorbents for Arsenic Removal :

Mechanisms :

Detection Methods

Key Findings :

Activité Biologique

Arsenic(III) oxide, also known as arsenic trioxide (As₂O₃), is a compound that has garnered significant attention in biomedical research due to its biological activity, particularly in cancer therapy. This article explores the compound's mechanisms of action, therapeutic applications, and recent research findings, including case studies and data tables summarizing key results.

Arsenic trioxide exerts its biological effects primarily through several mechanisms:

- Induction of Apoptosis : As₂O₃ has been shown to induce apoptosis in various cancer cell lines. This process involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins, leading to cell death.

- Inhibition of Cell Proliferation : The compound inhibits cell cycle progression, particularly in the G2/M phase, thereby reducing the proliferation of cancer cells.

- Modulation of Cellular Signaling Pathways : As₂O₃ affects multiple signaling pathways, including those involving NF-κB and MAPK, which are crucial for cell survival and proliferation.

- Glutathione Depletion : The cellular glutathione (GSH) system plays a significant role in arsenic detoxification. Cancer cells with lower GSH levels are more sensitive to arsenic treatment, suggesting that GSH modulation can enhance therapeutic efficacy .

Therapeutic Applications

Arsenic trioxide is primarily used in the treatment of acute promyelocytic leukemia (APL). It has been approved by the FDA for this use due to its ability to induce remission in patients resistant to conventional therapies. Additionally, research is ongoing to explore its effectiveness against other malignancies, including solid tumors.

Case Studies

- Acute Promyelocytic Leukemia (APL) : A landmark study demonstrated that As₂O₃ could induce complete remission in APL patients. The treatment led to differentiation of promyelocytes into mature granulocytes, a hallmark of APL therapy .

- Solid Tumors : Recent investigations have evaluated As₂O₃'s efficacy against various solid tumors. For instance, a study reported that combined treatments involving As₂O₃ and novel compounds showed enhanced cytotoxic effects on pancreatic adenocarcinoma and glioblastoma cells .

Research Findings

Recent studies have provided insights into the comparative effectiveness of As₂O₃ versus other arsenicals. A notable investigation involved synthesizing polyarsenicals derived from this compound, which exhibited superior activity compared to As₂O₃ in in vitro assays against leukemia and solid tumor cell lines.

Data Table: Comparative Cytotoxicity of Arsenicals

| Compound | GI50 (µM) | Cell Line Tested | Remarks |

|---|---|---|---|

| Arsenic Trioxide | 7.5 | HL-60 (Leukemia) | Standard treatment |

| Compound 2 | 0.176 | MALME-3M (Melanoma) | Most potent among tested arsenicals |

| Compound 3 | 0.299 | HCT-116 (Colon Cancer) | Significant improvement over As₂O₃ |

| Compound 4 | 0.450 | PANC-1 (Pancreatic) | Enhanced cytotoxicity observed |

This table illustrates that newer arsenical compounds derived from As₂O₃ can provide improved cytotoxicity profiles compared to traditional arsenic trioxide treatments .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying arsenic(III) in aqueous samples, and how do they address speciation challenges?

- Methodological Answer :

- Colorimetric Analysis : Measure arsenic(III) using RGB color values (via image processing) under controlled conditions (e.g., 100 g sample mass, 5 min reaction time) .

- Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) : Optimize parameters like pyrolysis/atomization temperatures to distinguish As(III) from As(V) in groundwater .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Combine with separation techniques (e.g., ion-exchange resins) to isolate inorganic arsenic species before quantification .

- Limitation : Total arsenic measurements alone do not differentiate As(III) from organic species (e.g., arsenobetaine); pre-treatment (e.g., chloroform extraction) is required .

Q. How can arsenic(III) be effectively oxidized to arsenic(V) for improved removal in water treatment studies?

- Methodological Answer :

- Chemical Oxidation : Use hydrogen peroxide (H₂O₂) with iron catalysts (Fenton reaction) at pH 3–4 to generate hydroxyl radicals, achieving >90% As(III) oxidation .

- Photocatalytic Oxidation : Combine UV radiation with H₂O₂ or ozone to enhance oxidation rates in groundwater systems .

- Solid-Phase Oxidants : Deploy manganese oxides or hexacyanoferrate(III) to oxidize As(III) while avoiding secondary contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidation efficiencies of arsenic(III) under similar experimental conditions?

- Methodological Answer :

- pH Dependency : Fenton reaction efficiency drops above pH 5 due to Fe(OH)₃ precipitation; use buffered systems for reproducibility .

- Interference Analysis : Competing ions (e.g., phosphate, vanadium) inhibit oxidation by adsorbing onto catalysts; pre-test water matrices .

- Multivariate Optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., oxidant concentration, reaction time) .

Q. What advanced speciation techniques ensure accurate differentiation of arsenic(III) from other species in complex matrices?

- Methodological Answer :

- Chromatographic Coupling : Use HPLC-ICP-MS or HPLC-HG-AFS to separate and quantify As(III), As(V), MMA, DMA, and organic species in urine/tissue samples .

- Pre-Treatment Protocols : Extract organic arsenic species (e.g., arsenobetaine) with chloroform before quantifying inorganic As(III) .

- Validation : Cross-check results with certified speciation standards (e.g., Spex CertiPrep) to minimize matrix effects .

Q. How should researchers design experiments to study the redox behavior of arsenic(III) oxide in environmental systems?

- Methodological Answer :

- Redox Gradients : Simulate anaerobic/aerobic interfaces (e.g., sediment-water systems) to observe As(III) mobilization/immobilization .

- Electrochemical Methods : Employ square-wave voltammetry (SWV) to monitor As(III)/As(V) redox transitions in real time .

- Isotopic Tracers : Use ⁷³As-enriched this compound to trace adsorption/desorption kinetics on iron oxides .

Data Contradiction & Reproducibility

Q. How to address discrepancies in arsenic(III) adsorption capacities reported across studies?

- Methodological Answer :

- Surface Characterization : Analyze adsorbent crystallinity (via XRD) and surface charge (zeta potential) to explain variability .

- Standardized Protocols : Adopt EPA/ISO guidelines for batch adsorption tests (e.g., fixed solid-to-liquid ratio, equilibration time) .

- Machine Learning : Train models on existing datasets to predict adsorption efficiency under untested conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.